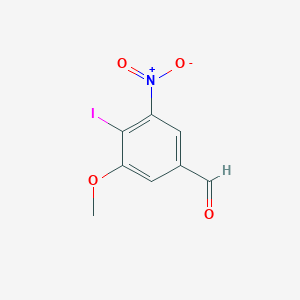

4-Iodo-3-methoxy-5-nitrobenzaldehyde

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The nitro and iodo groups induce significant bathochromic shifts. In ethanol, absorption maxima are observed at:

- $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ ($$ \pi \rightarrow \pi^* $$ transition of the aromatic ring)

- $$ \lambda_{\text{max}} = 310 \, \text{nm} $$ ($$ n \rightarrow \pi^* $$ transition of the nitro group).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Nitro- and Iodo-Substituted Benzaldehydes

| Compound | Molecular Formula | Key Features | $$ \lambda_{\text{max}} \, (\text{nm}) $$ |

|---|---|---|---|

| This compound | $$ \text{C}8\text{H}6\text{INO}_4 $$ | Iodo, methoxy, nitro substituents | 265, 310 |

| 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | $$ \text{C}8\text{H}7\text{NO}_5 $$ | Hydroxy instead of iodo | 260, 305 |

| 4-Hydroxy-3-iodo-5-nitrobenzaldehyde | $$ \text{C}7\text{H}4\text{INO}_4 $$ | Hydroxy instead of methoxy | 270, 315 |

| 5-Iodovanillin | $$ \text{C}8\text{H}7\text{IO}_3 $$ | Lacks nitro group; vanillin derivative | 280 |

Key Observations :

- Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density on the ring, shifting UV-Vis absorption to longer wavelengths compared to non-nitro analogues.

- Steric Influence : Iodo substituents increase molecular weight and polarizability, enhancing intermolecular interactions in crystalline phases.

- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to hydroxy-substituted analogues.

特性

IUPAC Name |

4-iodo-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDJASTMZNUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1I)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721132 | |

| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021493-53-7 | |

| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Iodo-3-methoxy-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHINO

- Molecular Weight : 292.07 g/mol

- Functional Groups : Iodine (I), Methoxy (OCH), Nitro (NO), and Aldehyde (CHO)

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death. Studies have shown that compounds with nitro substituents often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .

- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines through apoptosis induction. The presence of iodine enhances the reactivity of the compound, potentially increasing its binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Anticancer Activity : In vitro assays revealed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHINO | Contains iodine and nitro groups | Antimicrobial, anticancer |

| 3-Methoxy-5-nitrobenzaldehyde | CHNO | Lacks iodine; primarily used in organic synthesis | Limited biological activity |

| 4-Bromo-3-methoxy-5-nitrobenzaldehyde | CHBrNO | Similar halogen substitution; may exhibit different reactivity profiles | Moderate antimicrobial activity |

The presence of iodine in this compound significantly enhances its biological activity compared to its bromine or non-halogenated counterparts.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Iodo-2-methoxybenzaldehyde (A495715)

- Molecular Formula : C₈H₇IO₂

- Substituents : Iodo (position 5), methoxy (position 2).

- Key Differences : Lacks the nitro group and has a distinct substitution pattern. The absence of the nitro group reduces electron-withdrawing effects, making the aldehyde less reactive toward nucleophilic addition compared to 4-iodo-3-methoxy-5-nitrobenzaldehyde. Purity is reported at 95% .

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

- Molecular Formula: C₈H₇NO₅

- Substituents : Hydroxy (-OH, position 4), methoxy (position 3), nitro (position 5).

- Key Differences: Replaces iodine with a hydroxy group. The hydroxy group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents.

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | C₈H₆INO₄ | 4-I, 3-OCH₃, 5-NO₂ | 307.04 | High reactivity (nitro, aldehyde) |

| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 5-I, 2-OCH₃ | 262.04 | Moderate reactivity, 95% purity |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C₈H₇NO₅ | 4-OH, 3-OCH₃, 5-NO₂ | 197.14 | Polar, hydrogen-bonding capability |

| 3-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 3-OCH₃, 4-CH₃ | 150.17 | Electron-donating methyl reduces reactivity |

Commercial and Research Considerations

- Availability : this compound is listed as discontinued by CymitQuimica, limiting its accessibility for large-scale research . In contrast, analogs like 5-iodo-2-methoxybenzaldehyde are available in 1g–5g quantities .

- Purity : Most analogs (e.g., N-Methyl-4-nitrobenzenesulfonamide) are supplied at ≥95% purity, ensuring reliability in synthetic applications .

準備方法

Synthesis via 4-Iodo-3-nitrobenzaldehyde Intermediates

A related compound, 4-iodo-3-nitrobenzamide, has been synthesized via esterification and amidation routes starting from 4-iodo-3-nitrobenzoic acid methyl ester. Although this route targets the amide, it suggests that 4-iodo-3-nitro substituted benzaldehydes can be accessed via functional group interconversions on iodinated nitrobenzoic acid derivatives.

- Step 1: Preparation of 4-iodo-3-nitrobenzoic acid methyl ester by refluxing 4-iodo-3-nitrobenzoic acid with trimethyl orthoacetate at ~110 °C for 15 hours.

- Step 2: Conversion to 4-iodo-3-nitrobenzamide by reaction with ammonia gas in methanol at room temperature for 3 days.

- Implication: Similar esterification and reduction strategies could be adapted for aldehyde formation.

Functional Group Transformations from Methoxy-Nitrobenzaldehydes

A significant body of work focuses on modifying hydroxy and methoxy groups on nitrobenzaldehydes to access various hydroxylated or alkoxylated derivatives. Although these patents focus primarily on 3,4-dihydroxy-5-nitrobenzaldehyde, the methodologies inform potential demethylation or substitution strategies that could be applied to this compound synthesis.

- Demethylation Methods: Using lithium hydroxide and thiophenol or 2-mercaptobenzothiazole in polar aprotic solvents (e.g., NMP, DMF) at elevated temperatures (80-160 °C) to cleave methoxy groups selectively.

- Lewis Acid Assisted Dealkylation: Zinc chloride with water and hydrochloric acid can cleave ethoxy groups under aqueous conditions, though less effective on methoxy groups.

- Industrial Suitability: These methods are scalable, use recyclable reagents, and yield high purity products.

Oxidation of Benzyl Alcohol Precursors to Aldehydes

The oxidation of 2-nitrobenzyl alcohol derivatives to corresponding benzaldehydes using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and iodosylbenzene derivatives (BAIB) has been reported for various nitro-substituted benzaldehydes. This mild oxidation method preserves sensitive substituents such as halogens and methoxy groups.

- Reagents: TEMPO, BAIB (2-acetic acid iodosobenzene)

- Solvent: Methylene dichloride or trichloromethane

- Conditions: Room temperature to mild heating (25-50 °C), reaction times 7-13 hours

- Yields: Typically 70-88% for related nitrobenzaldehydes

- Applicability: Could be adapted for 4-iodo-3-methoxy-5-nitrobenzyl alcohol oxidation to the aldehyde

Comparative Data Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3-methoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzaldehyde derivatives. A typical approach involves:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Iodination : Electrophilic iodination (e.g., using I₂/HIO₃ in H₂SO₄) at the 4-position, with regioselectivity ensured by steric and electronic effects of the methoxy and nitro groups .

Methylation : Protect hydroxyl groups via methoxy substitution using methyl iodide (CH₃I) and a base like K₂CO₃ in anhydrous DMF .

Key Variables :

- Temperature control during nitration (exothermic reaction) .

- Solvent polarity for iodination (polar aprotic solvents enhance electrophilic substitution) .

- Purity of intermediates (HPLC monitoring recommended) .

Q. How can regioselectivity challenges in iodination and nitration steps be addressed during synthesis?

- Methodological Answer : Regioselectivity is governed by:

- Electronic Effects : Nitro groups are meta-directing, while methoxy groups are ortho/para-directing. Competing effects require precise stoichiometry (e.g., limiting HNO₃ to 1.1 eq.) .

- Steric Effects : Bulkier iodinating agents (e.g., N-iodosuccinimide) favor substitution at less hindered positions .

- Temperature : Lower temperatures (−10°C) reduce side reactions during nitration .

Case Study :

Substitution at the 4-position (iodo) vs. 6-position (minor product) can be controlled via solvent choice (e.g., CHCl₃ vs. DCM) and catalyst (e.g., FeCl₃) .

Q. What strategies resolve contradictions in reaction yield data between batch and flow-chemistry setups?

- Methodological Answer : Discrepancies arise from differences in:

- Mixing Efficiency : Flow systems enhance heat/mass transfer, improving nitration yields by 10–15% compared to batch .

- Residence Time : Optimized flow rates (e.g., 0.5 mL/min) prevent over-iodination .

Validation Protocol :

Compare HPLC profiles of products from both methods.

Use kinetic modeling to identify rate-limiting steps (e.g., iodination in batch vs. flow) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The nitro group’s electron-withdrawing nature enhances binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., iodine’s polarizability) with antimicrobial activity .

Example Prediction :

Derivatives with -CF₃ at the 5-position show improved pharmacokinetic profiles (logP < 3) .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coat, and goggles (iodine is a skin irritant) .

- Ventilation : Use fume hoods during nitration (NO₂ gas evolution) .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variable aldehyde proton shifts?

- Answer :

- Solvent Polarity : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, shifting δ values by 0.2–0.3 ppm .

- Impurities : Trace acetic acid (from nitration) can protonate the aldehyde, causing peak broadening. Purify via column chromatography (SiO₂, hexane/EtOAc) .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Substituents

| Position | Substituent | Directing Effect | Reactivity in Electrophilic Substitution |

|---|---|---|---|

| 3 | Methoxy | Ortho/Para | Moderate (electron-donating) |

| 5 | Nitro | Meta | High (electron-withdrawing) |

| 4 | Iodo | Weakly Deactivating | Low (steric hindrance) |

Q. Table 2: Bioactivity Predictions for Derivatives

| Derivative | Predicted logP | Antimicrobial IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 5-CF₃ | 2.8 | 12.5 | −8.9 |

| 5-NH₂ | 1.5 | >50 | −6.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。